molecular formula C21H23N3O3S2 B2652068 1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone CAS No. 941931-12-0

1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone

Cat. No.: B2652068
CAS No.: 941931-12-0
M. Wt: 429.55
InChI Key: OLPVPAQZJWXDIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Benzo[d]thiazole Ring:

    • Starting with 4-methylbenzoic acid, the benzo[d]thiazole ring is formed through a cyclization reaction with thiourea under acidic conditions.
  • Piperazine Derivatization:

    • The benzo[d]thiazole derivative is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the piperazinyl intermediate.
  • Ethanone Linkage Formation:

    • The final step involves the reaction of the piperazinyl intermediate with 4-(methylsulfonyl)benzoyl chloride under basic conditions to form the ethanone linkage, yielding the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The methyl group on the benzo[d]thiazole ring can be oxidized to a carboxylic acid.

    Reduction: The ethanone linkage can be reduced to an alcohol.

    Substitution: The piperazine nitrogen can undergo alkylation or acylation reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

  • Oxidation of the methyl group yields 4-carboxybenzo[d]thiazole derivatives.
  • Reduction of the ethanone linkage yields the corresponding alcohol.
  • Substitution reactions yield various N-alkyl or N-acyl derivatives of the piperazine ring.

Scientific Research Applications

1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential as a therapeutic agent in treating neurological disorders and inflammation.

    Industry: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to therapeutic effects. For example, it could act as an agonist or antagonist at certain neurotransmitter receptors, influencing neurological pathways.

Comparison with Similar Compounds

  • 1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone
  • 1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(ethylsulfonyl)phenyl)ethanone

Comparison: Compared to its analogs, 1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone may exhibit unique pharmacological properties due to the specific arrangement of its functional groups. The presence of the methylsulfonyl group, for instance, could enhance its solubility and bioavailability, making it a more effective therapeutic agent.

Properties

IUPAC Name

1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylsulfonylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S2/c1-15-4-3-5-18-20(15)22-21(28-18)24-12-10-23(11-13-24)19(25)14-16-6-8-17(9-7-16)29(2,26)27/h3-9H,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLPVPAQZJWXDIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.